molecular formula C15H16O2 B579085 2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol CAS No. 18865-37-7

2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol

Cat. No.: B579085
CAS No.: 18865-37-7
M. Wt: 228.291
InChI Key: NLGGHLCYGVGWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol is a naturally occurring compound found in the heartwood of the Lapacho tree (Tabebuia avellanedae). It belongs to the class of naphthoquinones, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol typically involves the reduction of lapachol, another naphthoquinone derivative. The reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve the extraction of lapachol from the heartwood of the Lapacho tree, followed by its chemical reduction. The extraction process involves solvent extraction using organic solvents like ethanol or methanol. The extracted lapachol is then subjected to reduction using industrial-scale reducing agents and reactors to produce this compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized back to lapachol or other quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of dihydronaphthoquinones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Lapachol and other quinone derivatives.

    Reduction: Dihydronaphthoquinones.

    Substitution: Various substituted naphthoquinone derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other bioactive naphthoquinones.

    Biology: Exhibits antimicrobial properties against a range of bacteria and fungi.

    Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells.

    Industry: Used in the development of natural dyes and pigments due to its vibrant color.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol involves its interaction with cellular targets and pathways. It is known to inhibit the activity of certain enzymes involved in inflammation and cancer progression. The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.

Comparison with Similar Compounds

2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol can be compared with other naphthoquinones such as lapachol, lawsone, and juglone. While all these compounds share a similar naphthoquinone structure, this compound is unique due to its specific reduction state and distinct biological activities. For instance:

    Lapachol: Known for its anticancer and antimalarial properties.

    Lawsone: Commonly used in henna for its dyeing properties and exhibits antimicrobial activity.

    Juglone: Found in walnut trees and known for its herbicidal and antimicrobial properties.

This compound stands out due to its balanced profile of anti-inflammatory, antimicrobial, and anticancer activities, making it a versatile compound for various applications.

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydrobenzo[h]chromen-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-15(2)8-7-10-9-13(16)11-5-3-4-6-12(11)14(10)17-15/h3-6,9,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGGHLCYGVGWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C3=CC=CC=C3C(=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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